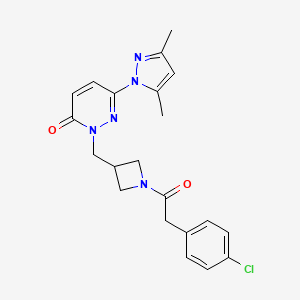![molecular formula C21H25N5O3 B2749063 3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900281-20-1](/img/structure/B2749063.png)
3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound with significant potential in various fields of science. It combines a diverse array of functional groups, offering unique chemical and physical properties. This compound's structural complexity allows for interesting interactions in chemical reactions and biological systems.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with purine derivatives, which are then modified through a series of chemical reactions.
Step-by-Step Synthesis:
Initial alkylation of purine core to introduce methyl groups.
Introduction of the methoxyethyl group via etherification.
Phenethyl group attachment through a Friedel-Crafts alkylation.
Final cyclization to form the imidazo[2,1-f]purine structure.
Industrial Production Methods:
Scale-up synthesis involves optimizing reaction conditions like temperature, pressure, and catalyst concentration.
Use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions at the phenethyl group, forming aldehyde or carboxylic acid derivatives.
Reduction: Reduction typically targets the imidazole ring, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, allowing for diverse functionalization.
Common Reagents and Conditions:
Oxidation: Utilizes reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Employs reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Involves nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Major Products Formed:
Oxidized phenethyl derivatives.
Reduced imidazole ring structures.
Substituted methoxyethyl derivatives.
Chemistry:
Used as a starting material for synthesizing other heterocyclic compounds.
Employed in studies of reaction mechanisms and catalysis.
Biology:
Investigated for its potential as an antimicrobial agent due to its unique structure.
Studied for interactions with DNA and proteins, revealing potential as a molecular probe.
Medicine:
Explored for anticancer properties, targeting specific pathways in cancer cells.
Evaluated for anti-inflammatory effects in various models.
Industry:
Used in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione varies with its application:
Molecular Targets: It interacts with enzymes and receptors, modulating their activity.
Pathways Involved: Impacts signal transduction pathways, such as those involving kinases and phosphatases.
Comparison with Similar Compounds
1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
3-(2-hydroxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Uniqueness:
The presence of the methoxyethyl group differentiates it from similar compounds, affecting its solubility and reactivity.
Unique imidazo[2,1-f]purine scaffold provides distinct biological activities compared to other purine derivatives.
This compound’s versatility and potential make it a fascinating subject for ongoing research in multiple disciplines. Fascinated yet?
Properties
IUPAC Name |
2-(2-methoxyethyl)-4,7,8-trimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-15(2)26-17-18(23(3)21(28)25(19(17)27)12-13-29-4)22-20(26)24(14)11-10-16-8-6-5-7-9-16/h5-9H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFGRGCHKOLVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCOC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one](/img/structure/B2748980.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2748982.png)

![2-({[(4-Fluorophenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2748985.png)


![3-(4-chlorobenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2748992.png)

![N-{[4-(2,5-dimethylphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2748997.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2748999.png)

![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/new.no-structure.jpg)
![[(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-Ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B2749003.png)
